molecular formula C12H12ClNO B6456743 [2-(pyridin-2-yl)phenyl]methanol hydrochloride CAS No. 2549033-96-5

[2-(pyridin-2-yl)phenyl]methanol hydrochloride

Cat. No.: B6456743
CAS No.: 2549033-96-5
M. Wt: 221.68 g/mol
InChI Key: ZXRZDQRPMOHPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Pyridin-2-yl)phenyl]methanol hydrochloride is an organic compound that features a pyridine ring and a phenyl ring connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(pyridin-2-yl)phenyl]methanol hydrochloride typically involves the reaction of 2-bromopyridine with phenylmagnesium bromide (Grignard reagent) to form 2-(pyridin-2-yl)phenylmethanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to reflux conditions.

    Solvent: Tetrahydrofuran (THF) or diethyl ether.

    Catalysts: Magnesium turnings for the Grignard reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[2-(Pyridin-2-yl)phenyl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form the corresponding ketone.

    Reduction: Reduction reactions can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: 2-(pyridin-2-yl)benzophenone.

    Reduction: 2-(pyridin-2-yl)phenylmethanol.

    Substitution: 2-bromo-2-(pyridin-2-yl)phenylmethanol.

Scientific Research Applications

[2-(Pyridin-2-yl)phenyl]methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a methanol group.

    2-(Pyridin-2-yl)benzoic acid: Contains a carboxylic acid group instead of a methanol group.

    2-(Pyridin-2-yl)phenylamine: Features an amine group instead of a methanol group.

Uniqueness

[2-(Pyridin-2-yl)phenyl]methanol hydrochloride is unique due to its specific combination of a pyridine ring and a phenyl ring connected through a methanol group

Properties

IUPAC Name

(2-pyridin-2-ylphenyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO.ClH/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12;/h1-8,14H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRZDQRPMOHPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.